Cas no 2138186-35-1 (8-Chloro-2-ethylquinolin-3-ol)

8-Chloro-2-ethylquinolin-3-ol is a quinoline derivative with potential applications in pharmaceutical and chemical research. Its structure features a chloro substituent at the 8-position and an ethyl group at the 2-position, contributing to its unique reactivity and binding properties. This compound may serve as a key intermediate in the synthesis of biologically active molecules, particularly in the development of antimicrobial or anti-inflammatory agents. The presence of both chloro and hydroxyl groups enhances its versatility in further functionalization. Its stability under standard conditions makes it suitable for laboratory-scale reactions and exploratory studies. Researchers value this compound for its well-defined structure and potential utility in medicinal chemistry.
8-Chloro-2-ethylquinolin-3-ol structure
8-Chloro-2-ethylquinolin-3-ol structure
Product Name:8-Chloro-2-ethylquinolin-3-ol
CAS No:2138186-35-1
MF:C11H10ClNO
MW:207.656201839447
CID:5998523
PubChem ID:165787290
Update Time:2025-06-30

8-Chloro-2-ethylquinolin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 2138186-35-1
    • EN300-801265
    • 8-chloro-2-ethylquinolin-3-ol
    • 8-Chloro-2-ethylquinolin-3-ol
    • Inchi: 1S/C11H10ClNO/c1-2-9-10(14)6-7-4-3-5-8(12)11(7)13-9/h3-6,14H,2H2,1H3
    • InChI Key: SGECBLQDHSJYOI-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2C=C(C(CC)=NC=21)O

Computed Properties

  • Exact Mass: 207.0450916g/mol
  • Monoisotopic Mass: 207.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 33.1Ų

8-Chloro-2-ethylquinolin-3-ol Pricemore >>

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Additional information on 8-Chloro-2-ethylquinolin-3-ol

Exploring 8-Chloro-2-ethylquinolin-3-ol (CAS No. 2138186-35-1): Properties, Applications, and Innovations

8-Chloro-2-ethylquinolin-3-ol (CAS No. 2138186-35-1) is a specialized quinoline derivative gaining attention in pharmaceutical and material science research. This compound, characterized by its unique chloro-ethyl substitution pattern, offers a versatile scaffold for drug discovery and functional material design. With the growing demand for heterocyclic compounds in medicinal chemistry, researchers are increasingly exploring its potential as a bioactive intermediate or fluorescence probe precursor.

The molecular structure of 8-Chloro-2-ethylquinolin-3-ol features a chlorine atom at the 8-position and an ethyl group at the 2-position, which significantly influences its electronic properties and reactivity. Recent studies suggest its utility in developing antimicrobial agents, particularly as the global health sector seeks alternatives to address antibiotic resistance—a top-searched concern in medical forums. Its quinoline core aligns with trending research on privileged structures in drug design, frequently discussed in AI-powered literature analysis tools.

From a synthetic chemistry perspective, CAS 2138186-35-1 serves as a valuable building block for catalyzed cross-coupling reactions, a hot topic in green chemistry discussions. Its hydroxyl group at the 3-position enables diverse functionalization, making it relevant for metal-organic frameworks (MOFs)—a trending search term in materials science databases. Researchers optimizing sustainable synthesis routes often investigate such derivatives to reduce environmental impact, addressing the pharmaceutical industry's focus on green chemistry principles.

Analytical characterization of 8-Chloro-2-ethylquinolin-3-ol typically involves advanced techniques like HPLC-MS and NMR spectroscopy, aligning with laboratory professionals' frequent searches for compound verification methods. The compound's moderate polarity and UV absorption properties make it suitable for chromatographic studies, another area of growing interest in analytical method development circles. Stability studies indicate optimal storage under anhydrous conditions, a practical consideration often queried by chemical handling professionals.

In material science applications, the electron-deficient quinoline system of this compound shows promise for developing organic semiconductors—a rapidly evolving field with high search volume among nanotechnology enthusiasts. Its potential as a ligand precursor for photocatalysts connects with renewable energy research trends, particularly in visible-light-driven reactions. These applications position CAS 2138186-35-1 as a compound of interest for sustainable technology development.

The safety profile of 8-Chloro-2-ethylquinolin-3-ol follows standard laboratory precautions, with particular attention to its solid-state handling and solubility characteristics—common concerns voiced in chemical safety forums. While not classified as hazardous under standard protocols, proper personal protective equipment (PPE) remains essential, reflecting workplace safety trends emphasized in recent industry guidelines. Environmental fate studies suggest typical biodegradation pathways for such nitrogen-containing heterocycles, a subject of increasing regulatory interest.

Market availability of 8-Chloro-2-ethylquinolin-3-ol meets growing demand from contract research organizations and academic laboratories, with suppliers increasingly offering custom synthesis services—a frequently searched business model in specialty chemicals. Quality specifications typically emphasize high-purity grades (>98%), reflecting end-users' needs for reliable research materials. The compound's structure-activity relationship (SAR) potential continues to drive interest, particularly in virtual screening platforms where molecular descriptors are heavily analyzed.

Future research directions for CAS 2138186-35-1 may explore its structure-property relationships in greater depth, especially regarding electronic effects of its substituents—a trending analytical challenge in computational chemistry. As AI-assisted molecular design gains traction, such well-characterized compounds provide valuable training data for predictive algorithms, connecting to one of the most searched topics in modern chemistry. The compound's balanced lipophilicity profile also makes it a candidate for formulation studies in drug delivery systems.

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